
Methyl 3-bromo-5-(carbonochloridoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-(carbonochloridoyl)benzoate is an organic compound with the molecular formula C9H6BrClO3 It is a derivative of benzoic acid, featuring a bromine atom and a carbonochloridoyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-(carbonochloridoyl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the carbonochloridoyl group. One common method includes the following steps:
Bromination: Methyl benzoate is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield methyl 3-bromobenzoate.
Introduction of Carbonochloridoyl Group: The brominated product is then reacted with phosgene (COCl2) to introduce the carbonochloridoyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-(carbonochloridoyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonochloridoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products with nucleophiles replacing the bromine atom.
Reduction: Hydroxyl derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-(carbonochloridoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-5-(carbonochloridoyl)benzoate involves its reactive functional groups. The bromine atom and carbonochloridoyl group can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-5-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a carbonochloridoyl group.
Methyl 3-(bromomethyl)benzoate: Lacks the carbonochloridoyl group but has a bromomethyl group.
Methyl 3-bromobenzoate: Contains only the bromine atom without additional functional groups.
Uniqueness
Propiedades
Fórmula molecular |
C9H6BrClO3 |
|---|---|
Peso molecular |
277.50 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-carbonochloridoylbenzoate |
InChI |
InChI=1S/C9H6BrClO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3 |
Clave InChI |
YJSMRYFYECUWEY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)Br)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


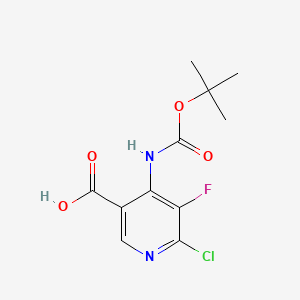
![1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine](/img/structure/B13475654.png)

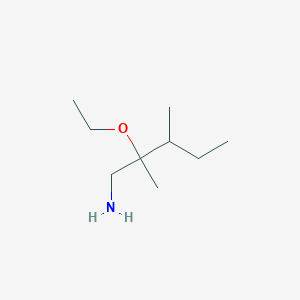
![2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride](/img/structure/B13475685.png)
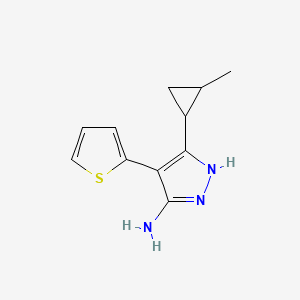
![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)
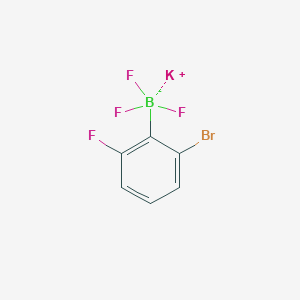
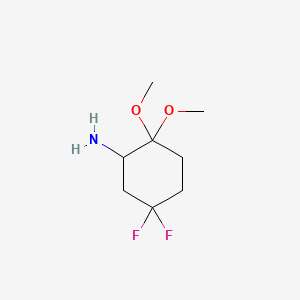
![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)
![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)



